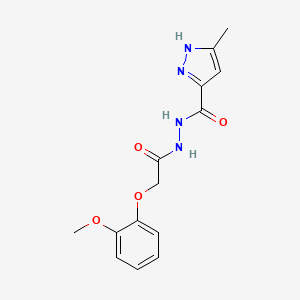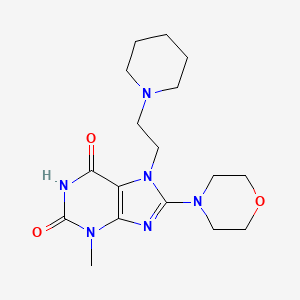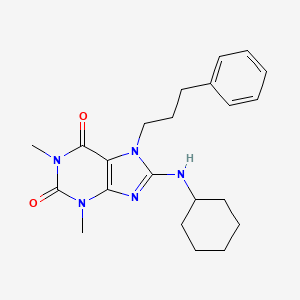![molecular formula C12H8ClN3O3 B6431845 2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid CAS No. 1553688-49-5](/img/structure/B6431845.png)
2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro and acetic acid functional groups adds to its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chloro and acetic acid groups. Key steps may include:
Cyclization Reactions: Formation of the pyrazoloquinoline core through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation: Introduction of the acetic acid group through acylation reactions, often using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and acetic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds with a quinoline core structure, such as quinine and chloroquine.
Pyrazoles: Compounds with a pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
2-{8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetic acid is unique due to the combination of its pyrazoloquinoline core with chloro and acetic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(8-chloro-3-oxo-1H-pyrazolo[4,3-c]quinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-6-1-2-9-7(3-6)11-8(4-14-9)12(19)16(15-11)5-10(17)18/h1-4,15H,5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORYNTNIUVWOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C3C(=C2C=C1Cl)NN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-aminoethyl)-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6431790.png)


![6-methyl-3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6431800.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B6431810.png)
![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)
![3,5,6-trimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6431841.png)



